molecular formula C16H11N3O9S2 B1615579 Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate CAS No. 84540-31-8

Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate

Cat. No.: B1615579
CAS No.: 84540-31-8
M. Wt: 453.4 g/mol
InChI Key: BKUZYERIGBKFLS-UHFFFAOYSA-N
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Description

Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate is a synthetic organic compound known for its vibrant color and use as a dye. It is commonly referred to as an azo dye due to the presence of the azo group (-N=N-) in its structure. This compound is widely used in various industries, including textiles, food, and cosmetics, for its coloring properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate typically involves a diazotization reaction followed by coupling with a naphthol derivative. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 8-hydroxy-1,6-naphthalenedisulfonic acid under alkaline conditions to form the final azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate has several scientific research applications:

    Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The mechanism of action of disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate primarily involves its interaction with light and its ability to absorb specific wavelengths, resulting in its vibrant color. The azo group (-N=N-) plays a crucial role in this process by allowing the compound to undergo electronic transitions that absorb visible light. Additionally, the compound can interact with various substrates through hydrogen bonding and van der Waals forces, enhancing its binding properties .

Comparison with Similar Compounds

Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate can be compared with other azo dyes such as:

  • Disodium 4,5-dihydroxy-3-[(2-methyl-4-sulfonatophenyl)diazenyl]-1-naphthalenesulfonate
  • Disodium 4-hydroxy-3-{(Z)-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl}-2,6-naphthalenedisulfonate
  • Disodium 3-[(4-formylphenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonate

These compounds share similar structural features, such as the azo group and naphthalene ring, but differ in their substituents, which can affect their color properties, solubility, and reactivity. This compound is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties .

Properties

IUPAC Name

8-hydroxy-7-[(4-nitrophenyl)diazenyl]naphthalene-1,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O9S2/c20-16-14-9(2-1-3-12(14)29(23,24)25)8-13(30(26,27)28)15(16)18-17-10-4-6-11(7-5-10)19(21)22/h1-8,20H,(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUZYERIGBKFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C(=C2C(=C1)S(=O)(=O)O)O)N=NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84540-31-8
Record name Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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